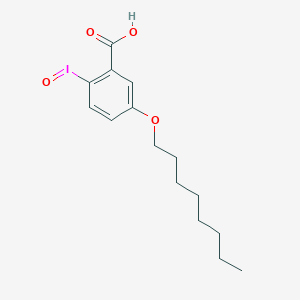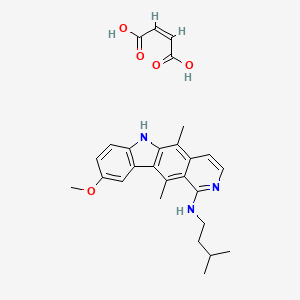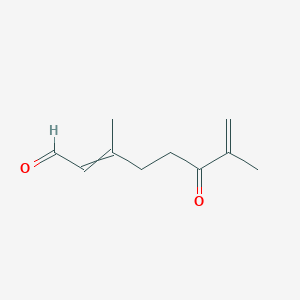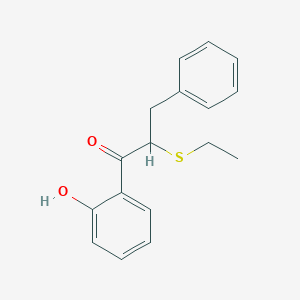![molecular formula C22H16N4O2S2 B14303711 N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) CAS No. 121611-06-1](/img/structure/B14303711.png)
N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) is a complex organic compound featuring a thiazolo[5,4-d]thiazole core. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science, chemistry, and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) typically involves a condensation reaction. One common method includes the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) involves its interaction with molecular targets through π-π stacking and hydrogen bonding . The thiazolo[5,4-d]thiazole core plays a crucial role in its electronic properties, enabling efficient electron transfer and interaction with various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-d]thiazole derivatives: These compounds share the thiazolo[5,4-d]thiazole core and exhibit similar electronic properties.
Covalent triazine frameworks: These materials also contain conjugated systems and are used in similar applications.
Uniqueness
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) is unique due to its specific structural arrangement, which enhances its stability and electronic properties. This makes it particularly suitable for applications in advanced materials and photonic devices .
Propiedades
Número CAS |
121611-06-1 |
|---|---|
Fórmula molecular |
C22H16N4O2S2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
3-phenyl-N-[6-(3-phenylprop-2-enoylamino)-[1,2]thiazolo[5,4-d][1,2]thiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H16N4O2S2/c27-17(13-11-15-7-3-1-4-8-15)23-21-19-20(30-25-21)22(26-29-19)24-18(28)14-12-16-9-5-2-6-10-16/h1-14H,(H,23,25,27)(H,24,26,28) |
Clave InChI |
CKVUUQVLVYSIRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=NSC3=C2SN=C3NC(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


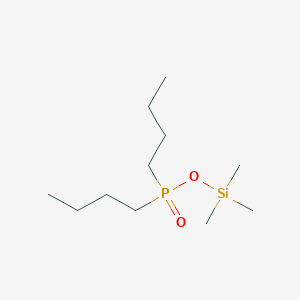

![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
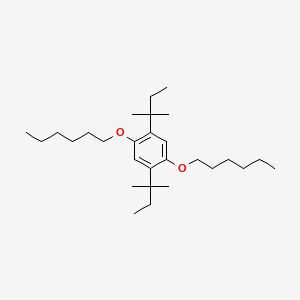
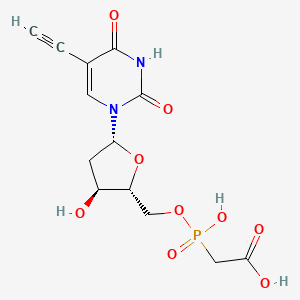
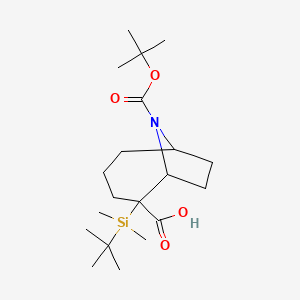
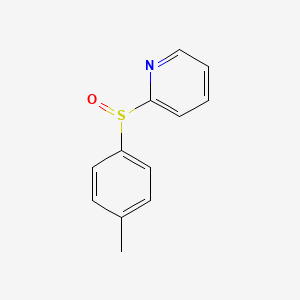
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
